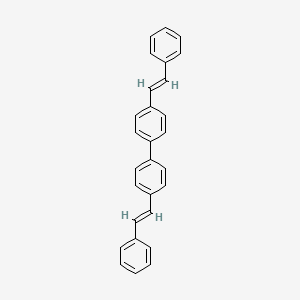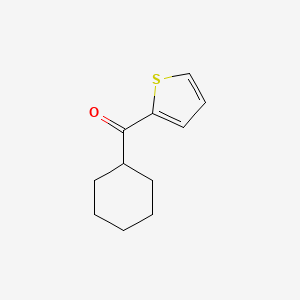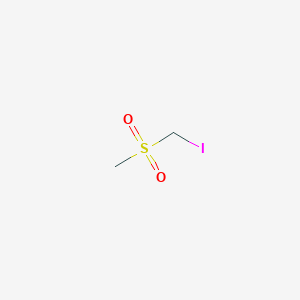
1,3-dibromo-2-butanone
Vue d'ensemble
Description
1,3-Dibromo-2-butanone is a useful research compound. Its molecular formula is C4H6Br2O and its molecular weight is 229.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Études d'interaction moléculaire
La 1,3-dibromo-2-butanone a été utilisée dans des études pour comprendre les interactions moléculaires. Par exemple, elle a été utilisée dans des calculs d'interactions moléculaires dans le 1,3-dibromo-2,4,6-triméthylbenzène . Ces études aident à comprendre comment les molécules interagissent les unes avec les autres, ce qui est crucial dans des domaines comme la chimie physique et la science des matériaux .
Réactions de bromation
La this compound est utilisée dans les réactions de bromation. Par exemple, les produits de la bromation de la 2-butanone dans un tampon acétate aqueux ont été étudiés pour comparer la régiosélectivité de la monobromation à celle de l'échange de deutérium . Cela permet de comprendre les mécanismes des réactions de bromation .
Synthèse du N-(4,5-diméthyl-1H-imidazol-2-yl)acétamide
La this compound peut être utilisée comme réactif pour synthétiser le N-(4,5-diméthyl-1H-imidazol-2-yl)acétamide en réagissant avec la N-acétylguanidine en conditions acides . Ce composé a des applications potentielles en chimie médicinale .
Synthèse de dérivés d'oxazole
La this compound peut également être utilisée dans la synthèse de dérivés d'oxazole par réaction de cyclisation catalysée par le triflate d'argent avec divers amides . Les dérivés d'oxazole ont des applications potentielles dans les produits pharmaceutiques et les produits agrochimiques .
Mécanisme D'action
Target of Action
1,3-Dibromo-2-butanone is a chemical compound that primarily targets enolates of 1,3-dicarbonyl compounds . These compounds play a crucial role in various biochemical reactions, particularly in the formation of hydrofuran derivatives .
Mode of Action
The compound interacts with its targets through a process known as tandem nucleophilic reaction . In the presence of DBU in THF, this compound reacts with enolates of 1,3-dicarbonyl compounds to afford hydrofuran derivatives . This reaction is a key step in the synthesis of various bioactive natural products .
Biochemical Pathways
It’s known that the compound plays a role in the synthesis of hydrofuran derivatives . Hydrofuran moieties are important functional groups found in several bioactive natural products .
Result of Action
The primary result of this compound’s action is the formation of hydrofuran derivatives . These derivatives can function as versatile intermediates for further transformations, contributing to the synthesis of various bioactive natural products .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction of this compound with 1,3-dicarbonyl compounds was carried out in THF using DBU as the base . The reaction conditions, such as temperature and solvent, can significantly impact the outcome of the reaction .
Propriétés
IUPAC Name |
1,3-dibromobutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2O/c1-3(6)4(7)2-5/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMIKRZPDSXBTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10497109 | |
| Record name | 1,3-Dibromobutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10497109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
815-51-0 | |
| Record name | 1,3-Dibromobutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10497109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-(2-Aminoethyl)-4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide](/img/structure/B1660603.png)



![[(5R)-4,5-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxolan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B1660608.png)
![ethyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate](/img/structure/B1660614.png)

